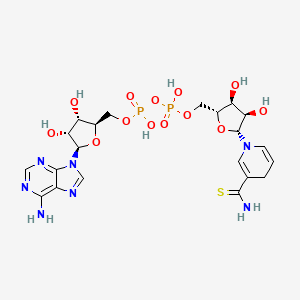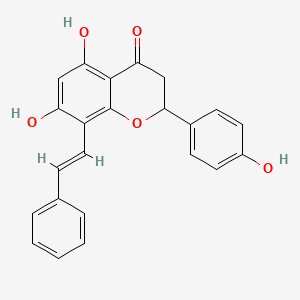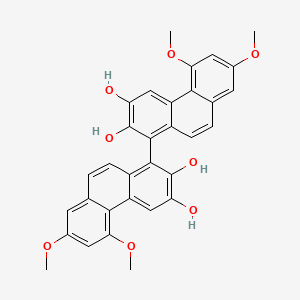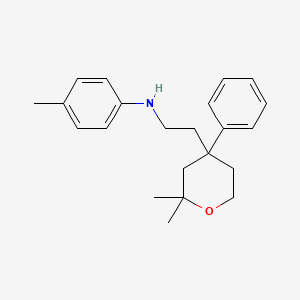
Icmt-IN-40
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-40: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound exhibits an IC50 value of 0.031 μM, indicating its high efficacy in inhibiting ICMT .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-40 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are detailed in the literature, but generally, it involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but typically, such compounds are synthesized in controlled laboratory environments using standard organic synthesis techniques. The process may involve multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Icmt-IN-40 primarily undergoes inhibition reactions with ICMT. It forms a reversible complex with ICMT, inducing a conformational change that enhances its inhibitory effects .
Common Reagents and Conditions: The synthesis and reactions involving this compound typically require reagents such as solvents (e.g., DMSO), catalysts, and other organic compounds. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products: The major product formed from the reaction of this compound with ICMT is a stable enzyme-inhibitor complex that effectively inhibits the enzyme’s activity .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-40 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of ICMT and its effects on protein modification
Biology: Helps in understanding the role of ICMT in cellular processes and its impact on protein function
Medicine: Investigated for its potential therapeutic applications in treating diseases related to ICMT activity, such as certain cancers
Industry: Utilized in research and development for creating new ICMT inhibitors with improved efficacy and safety profiles
Wirkmechanismus
Icmt-IN-40 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the post-translational modification of proteins. This inhibition disrupts the modification process, leading to altered protein function and localization. The molecular targets of this compound include oncogenic proteins such as RAS, which are involved in various signaling pathways. By inhibiting ICMT, this compound can reduce the activity of these proteins, thereby affecting cellular processes such as proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Cysmethynil: Another potent ICMT inhibitor with a different chemical structure but similar inhibitory effects.
Compound D2-1: Exhibits effective ICMT inhibitory activity with an IC50 value of 1 μM.
Uniqueness of Icmt-IN-40: this compound stands out due to its high potency (IC50 = 0.031 μM) and its ability to form a stable enzyme-inhibitor complex, making it a valuable tool for studying ICMT inhibition and its effects on cellular processes .
Eigenschaften
Molekularformel |
C22H29NO |
|---|---|
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C22H29NO/c1-18-9-11-20(12-10-18)23-15-13-22(19-7-5-4-6-8-19)14-16-24-21(2,3)17-22/h4-12,23H,13-17H2,1-3H3 |
InChI-Schlüssel |
BLXSCTXCDYHAGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


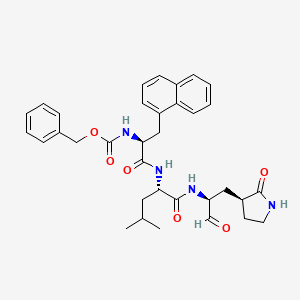
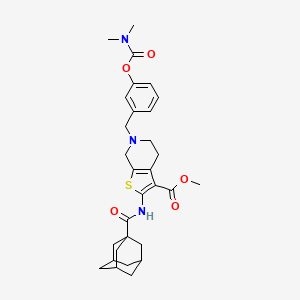
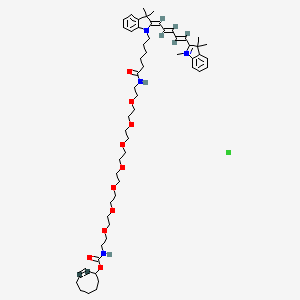
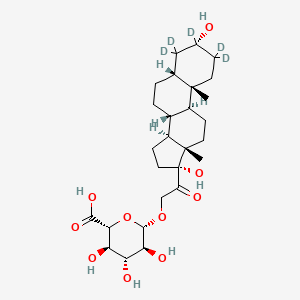
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
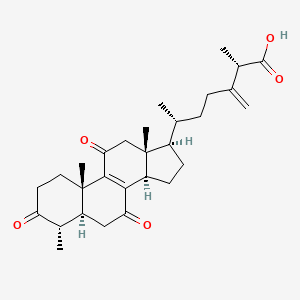
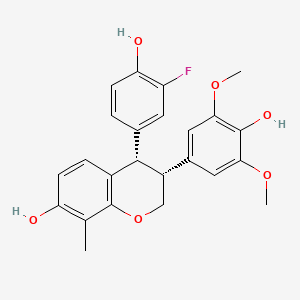
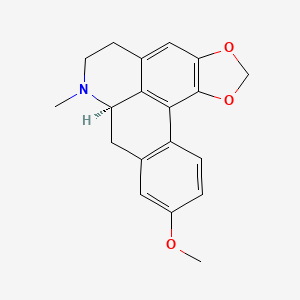
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
